molecular formula C10H19NO2 B1464641 (3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine CAS No. 17144-64-8

(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine

Cat. No. B1464641
CAS RN: 17144-64-8
M. Wt: 185.26 g/mol
InChI Key: LSJMYPKZMPEZCD-UHFFFAOYSA-N
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Description

“(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine” is a chemical compound with the IUPAC name 3-methyl-1,5-dioxaspiro[5.5]undecan-3-amine . It has a molecular weight of 185.27 and is stored at temperatures between 28°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2/c1-9(11)7-12-10(13-8-9)5-3-2-4-6-10/h2-8,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine” has a molecular weight of 185.27 . It is stored at temperatures between 28°C .

Scientific Research Applications

Crystal Structure and Synthesis

A study by Zeng et al. (2021) details the crystal structure and thermodynamic properties of a derivative coupled with a benzimidazole moiety, revealing insights into its molecular structure through crystallography and quantum chemical computations. This research exemplifies the potential of such compounds in materials science and molecular engineering (Zeng, Wang, & Zhang, 2021).

Asymmetric Synthesis

Budzińska and Sas (2001) reported on the asymmetric synthesis of a branched-chain analogue of azapyranoses from a 5-allylic derivative of 5-nitro-1,3-dioxane, showcasing the compound's utility in complex organic synthesis and drug development processes (Budzińska & Sas, 2001).

Biological Activity

Yuan et al. (2017) synthesized (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, a compound related to the one , and evaluated its biological activity. This study highlights the potential biomedical applications of these compounds, particularly in understanding their interactions with biological systems (Yuan, Li, Zhang, & Yuan, 2017).

Chemical Synthesis Techniques

Macleod et al. (2006) explored the microwave-assisted solid-phase synthesis of diazaspirocycles, demonstrating advanced synthetic methodologies that could facilitate the development of pharmaceuticals and complex organic molecules (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Application in Drug Discovery

The creation and functionalization of spirocycles and diazaspirocycles are crucial for drug discovery, as these structures are often found in bioactive molecules. The work by Jenkins et al. (2009) on novel spiro scaffolds inspired by bioactive natural products underlines the relevance of such compounds in the search for new therapeutic agents (Jenkins, Lacrampe, Ripper, Alcaraz, Le, Nikolakopoulos, de Almeida Leone, White, & Quinn, 2009).

Safety And Hazards

The safety data sheet (MSDS) for “(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine” can be found online . This document provides information on the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

3-methyl-1,5-dioxaspiro[5.5]undecan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(11)7-12-10(13-8-9)5-3-2-4-6-10/h2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJMYPKZMPEZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCCCC2)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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